tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a norbornane-like framework ([2.2.1] bicyclo system) with two nitrogen atoms at positions 2 and 5. The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective moiety, while the methyl group at position 5 modulates steric and electronic properties. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing sphingosine-1-phosphate (S1P) receptor modulators and other bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-5-9(13)6-12(8)4/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZBKDBMOBMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717782 | |
| Record name | tert-Butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244768-98-7 | |
| Record name | tert-Butyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate , also known by its CAS number 244768-98-7, is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents targeting various neurological and metabolic disorders.
The molecular formula of this compound is with a molecular weight of 198.26 g/mol. The compound features a bicyclic framework that includes two nitrogen atoms within the ring structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 244768-98-7 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds like this compound may interact with specific receptors in the central nervous system (CNS). For instance, it has been identified as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs) , which are implicated in cognitive functions and neurodegenerative diseases .
Therapeutic Applications
Neurodegenerative Diseases : The compound shows promise in the treatment of conditions such as Alzheimer's and Parkinson's disease due to its ability to modulate cholinergic signaling pathways.
Metabolic Disorders : It has been explored for its potential role in developing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors , which are crucial for managing metabolic syndrome and diabetes .
Case Studies and Research Findings
- Study on nAChR Modulation : A study demonstrated that derivatives of diazabicyclo compounds exhibit selective binding affinities to nAChRs, leading to enhanced cognitive performance in animal models . This suggests that this compound could be beneficial in cognitive enhancement therapies.
- Inhibition of 11β-HSD1 : Another investigation highlighted the efficacy of related compounds in inhibiting 11β-HSD1, thereby reducing cortisol levels and improving insulin sensitivity in diabetic models . This positions tert-butyl derivatives as potential candidates for treating obesity-related metabolic disorders.
- Anticancer Potential : Preliminary studies have indicated that some bicyclic compounds may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways . Further research is needed to elucidate these mechanisms specifically for this compound.
Comparison with Similar Compounds
Structural Analogs in the Diazabicyclo[2.2.1]heptane Series
Substituent Variations
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) alter reactivity and metabolic pathways .
Stereochemical Variations
Key Observations :
- Stereochemistry critically influences receptor binding and selectivity. For example, (1S,4S) isomers often show higher potency in S1P modulation .
Functional Group Modifications
Hydroxy and Amino Derivatives
Key Observations :
- Hydroxy groups improve solubility but may reduce metabolic stability.
- Amino groups enable further functionalization (e.g., amide coupling) for drug discovery .
Fluoro and Oxo Derivatives
Key Observations :
- Fluorine substitution is a common strategy to block metabolic hotspots .
- Oxo groups introduce sites for nucleophilic addition or reduction .
Bicyclic Framework Variations
Key Observations :
- [2.2.1] systems exhibit higher ring strain, favoring specific binding conformations.
- Larger bicyclic frameworks ([2.2.2], [3.2.1]) may reduce potency but improve solubility .
Q & A
Q. Notes
- Methodology : Emphasizes peer-reviewed protocols from patents and journals.
- Advanced Topics : Focus on mechanistic insights and troubleshooting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
